molecular formula C20H16ClN5 B11227093 1-(5-chloro-2-methylphenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(5-chloro-2-methylphenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11227093
M. Wt: 361.8 g/mol
InChI Key: PCLHCJBRSRLUCK-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, along with a chloro-substituted phenyl group and an indole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors. The chloro-substituted phenyl group and the indole moiety are then introduced through substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methylphenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: It has potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2-methylphenyl)-3-(2-hydroxyphenyl)urea
  • 1-(5-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)urea
  • 3-(5-chloro-2-methylphenyl)-1,1-diethylurea

Uniqueness

1-(5-chloro-2-methylphenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its fused heterocyclic system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H16ClN5

Molecular Weight

361.8 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-(2,3-dihydroindol-1-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C20H16ClN5/c1-13-6-7-15(21)10-18(13)26-20-16(11-24-26)19(22-12-23-20)25-9-8-14-4-2-3-5-17(14)25/h2-7,10-12H,8-9H2,1H3

InChI Key

PCLHCJBRSRLUCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCC5=CC=CC=C54

Origin of Product

United States

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